molecular formula C21H18F3N5O2 B11044152 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide

Cat. No.: B11044152
M. Wt: 429.4 g/mol
InChI Key: VPTSNXAYWRELCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE is a complex organic compound that features a pyrimidine ring, a phenoxyphenyl group, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a precursor such as 4,6-dimethylpyrimidine, the ring is formed through cyclization reactions.

    Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic substitution reaction where the phenoxyphenyl group is introduced.

    Introduction of the Trifluoroacetyl Group: The final step involves the acylation reaction to introduce the trifluoroacetyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions could target the trifluoroacetyl group, potentially converting it to a hydroxyl group.

    Substitution: The phenoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are common.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: In the development of new materials with specific properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)GUANIDINE: Lacks the trifluoroacetyl group.

    N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE: Lacks the phenoxyphenyl group.

Uniqueness

The presence of both the phenoxyphenyl and trifluoroacetyl groups in N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE makes it unique, potentially offering enhanced properties such as increased stability, specificity, or activity in its applications.

Properties

Molecular Formula

C21H18F3N5O2

Molecular Weight

429.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenoxyphenyl)carbamimidoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C21H18F3N5O2/c1-13-12-14(2)26-19(25-13)29-20(28-18(30)21(22,23)24)27-15-8-10-17(11-9-15)31-16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,25,26,27,28,29,30)

InChI Key

VPTSNXAYWRELCS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)OC3=CC=CC=C3)\NC(=O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.